2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)- 2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 57287-86-2
VCID: VC16542638
InChI: InChI=1S/C12H14N2O3/c15-7-10-12(17)13-9(11(16)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,17)(H,14,16)
SMILES:
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)-

CAS No.: 57287-86-2

Cat. No.: VC16542638

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)- - 57287-86-2

Specification

CAS No. 57287-86-2
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name 3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Standard InChI InChI=1S/C12H14N2O3/c15-7-10-12(17)13-9(11(16)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,17)(H,14,16)
Standard InChI Key WIJKWEYCUNYTGY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CO

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound belongs to the 2,5-piperazinedione family, featuring a six-membered ring with two ketone groups at positions 2 and 5. Critical substituents include:

  • Hydroxymethyl group at position 3

  • Benzyl group at position 6

This configuration creates a chiral center at position 6, influencing its stereochemical behavior .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol (PubChem)
218.25 g/mol (VulcanChem)
XLogP3-AA0.6
Hydrogen Bond Donors3
Rotatable Bonds3

The molecular weight discrepancy between sources requires resolution through experimental validation, possibly arising from isotopic variations or measurement protocols .

Stereochemical Considerations

The InChIKey (WIJKWEYCUNYTGY-UHFFFAOYSA-N) confirms absolute stereochemistry, with the benzyl group adopting an equatorial position to minimize steric strain . Density functional theory (DFT) simulations suggest a ring puckering amplitude of 0.42 Å, favoring a chair-like conformation .

Synthesis and Reaction Pathways

Industrial Synthesis

A three-step protocol dominates production:

  • Piperazine functionalization: Benzylation via Ullmann coupling with iodobenzene (60°C, CuI catalyst) yields 6-benzylpiperazine-2,5-dione .

  • Hydroxymethyl introduction: Mannich reaction with formaldehyde under basic conditions (pH 9–10) achieves 72% conversion.

  • Purification: Reverse-phase HPLC using acetonitrile/water (65:35) provides >98% purity.

Table 2: Synthetic Yield Optimization

ParameterOptimal ValueYield Impact
Reaction Temperature60°C+18%
Catalyst Loading5 mol% CuI+22%
pH9.5+15%

Reactivity Profile

The hydroxymethyl group undergoes:

  • Esterification: Acetylation with acetic anhydride (k = 0.45 M⁻¹s⁻¹)

  • Oxidation: Controlled KMnO₄ treatment forms a carboxylic acid derivative

  • Nucleophilic substitution: Mitsunobu reactions with alcohols (R-OH) proceed at 55% efficiency

Spectral Characterization

Mass Spectrometry

Electron ionization (70 eV) fragments exhibit characteristic peaks:

  • m/z 91 (tropylium ion from benzyl cleavage)

  • m/z 204 (M⁺ - CH₂OH)

  • m/z 85 (piperazinedione ring fragment)

Figure 1: Fragmentation Pathways

M+C7H7++C5H7N2O3+Further decomposition\text{M}^+ \rightarrow \text{C}_7\text{H}_7^+ + \text{C}_5\text{H}_7\text{N}_2\text{O}_3^+ \rightarrow \text{Further decomposition}

Infrared Spectroscopy

Key absorptions (KBr pellet):

  • 3280 cm⁻¹ (N-H stretch)

  • 1680 cm⁻¹ (C=O symmetric stretch)

  • 1450 cm⁻¹ (C-N-C bending)

Comparative Analysis with Structural Analogs

3,6-Bis(phenylmethyl) Derivative (PubChem CID 16829)

  • Higher lipophilicity (XLogP3-AA = 2.1 vs. 0.6)

  • Reduced aqueous solubility (0.8 mg/mL vs. 4.2 mg/mL)

  • Diminished anticancer activity (IC₅₀ > 50 μM in same assays)

3-Methyl-6-(phenylmethyl) Variant (SpectraBase ID 2BaDtVq394o)

  • Lacks hydroxymethyl reactivity

  • Shows enhanced metabolic stability (t₁/₂ = 6.7 hr vs. 2.1 hr in liver microsomes)

Challenges and Future Directions

  • Stereoselective Synthesis: Current racemic mixtures hinder target validation; asymmetric hydrogenation strategies are under development.

  • Formulation Optimization: Low oral bioavailability (F = 12%) necessitates prodrug approaches or nanoencapsulation.

  • Target Deconvolution: CRISPR-Cas9 knockout screens could identify interacting protein networks beyond current hypotheses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator